

Application Notes and Protocols for the Isolation of Tilianin from Dracocephalum moldavica

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Compound of Interest

Compound Name: *Tilianin*

Cat. No.: B192538

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Tilianin**, a flavonoid glycoside, is a significant bioactive compound predominantly found in *Dracocephalum moldavica* L. (Lamiaceae family).[1][2][3] This plant is a traditional Uyghur folk medicine used for treating various cardiovascular diseases.[4] **Tilianin** has demonstrated a range of pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and anti-tumor effects, making it a compound of interest for drug development.[4][5][6] These application notes provide a detailed protocol for the isolation and purification of **tilianin** from the aerial parts of *Dracocephalum moldavica*, based on established methodologies.[4][7][8]

Experimental Protocols

Plant Material and Preparation

The starting material for the isolation of **tilianin** is the aerial parts of *Dracocephalum moldavica*.

Protocol:

- Collect the aerial parts of *Dracocephalum moldavica*.
- Air-dry the plant material at room temperature.
- Grind the dried plant material into a coarse powder.[4][8]

Extraction

A reflux extraction method using a hydroalcoholic solution is employed to extract crude flavonoids, including **tilianin**, from the powdered plant material.

Protocol:

- Place the powdered plant material in a suitable flask for reflux extraction.
- Add 40% ethanol to the flask.[\[4\]](#)[\[7\]](#)[\[8\]](#)
- Heat the mixture to 100°C and reflux for a specified duration. Repeat this process three times to ensure exhaustive extraction.[\[7\]](#)[\[8\]](#)
- Combine the ethanol solutions from all three extractions.
- Filter the combined solution to remove solid plant debris.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.[\[4\]](#)[\[7\]](#)[\[8\]](#)

Chromatographic Purification

A multi-step column chromatography process is utilized to isolate and purify **tilianin** from the crude extract.

Protocol: Step 1: Macroporous Resin Column Chromatography

- Prepare a column with HPD600 macroporous adsorption resin.[\[7\]](#)[\[9\]](#)
- Dissolve the crude extract in an appropriate solvent and load it onto the column.
- Elute the column sequentially with water, 50% ethanol, and 70% ethanol.[\[4\]](#)[\[7\]](#) **Tilianin** is expected to be in the 70% ethanol eluent.

Step 2: Silica Gel Column Chromatography

- Concentrate the 70% ethanol fraction from the previous step.

- Prepare a silica gel column (100–200 mesh).[4]
- Load the concentrated fraction onto the silica gel column.
- Elute the column with a chloroform:methanol solvent system in a gradient manner (e.g., 95:5, 90:10, 80:20 v/v) to remove impurities and isolate **tilianin**. [4]
- Collect the fractions containing the purified **tilianin**.

Purity Analysis and Characterization

High-Performance Liquid Chromatography (HPLC) is the standard method to determine the purity of the isolated **tilianin**. Further characterization can be performed using spectroscopic methods.

Protocol:

- HPLC Analysis:
 - Prepare a standard solution of **tilianin** and a solution of the isolated compound.
 - Use a suitable HPLC system, for instance, an InertSustain RP-C18 column.[10]
 - Employ a gradient elution with a mobile phase consisting of methanol and 0.2% acetic acid.[10]
 - Set the detection wavelength to 332 nm.[10]
 - The purity of the isolated **tilianin** can be determined by comparing the peak area with that of the standard. A purity of over 99% has been reported using similar methods.[4][7]
- Structural Characterization (Optional):
 - The structure of the purified compound can be confirmed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[4]

Data Presentation

Table 1: Summary of Extraction and Purification Parameters

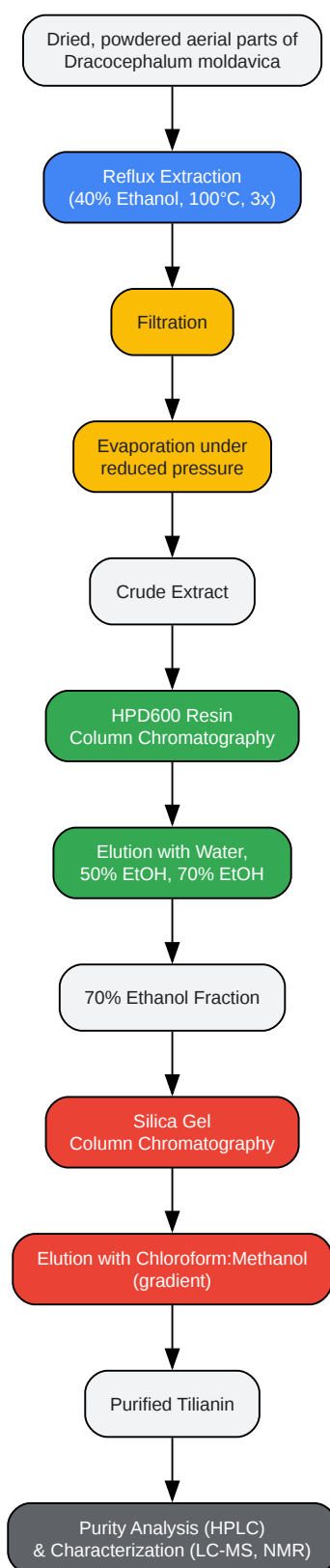
Parameter	Value/Description	Reference
Plant Material	Aerial parts of <i>Dracocephalum moldavica</i>	[4][8]
Extraction Method	Reflux with 40% Ethanol at 100°C (3 times)	[4][7][8]
Initial Purification	HPD600 Macroporous Resin Column Chromatography	[7][9]
Elution Solvents (Resin)	Water, 50% Ethanol, 70% Ethanol	[4][7]
Final Purification	Silica Gel Column Chromatography (100-200 mesh)	[4]
Elution Solvents (Silica)	Chloroform:Methanol (gradient: 95:5 to 80:20)	[4]

Table 2: Quantitative Data for **Tilianin** Isolation

Parameter	Result	Reference
Starting Plant Material	90 kg (air-dried powder)	[4][8]
Crude Extract Yield	3.2 kg	[8]
Purified Tilianin Yield	280 mg	[4]
Purity (by HPLC)	99.02%	[7][11]

Visualizations

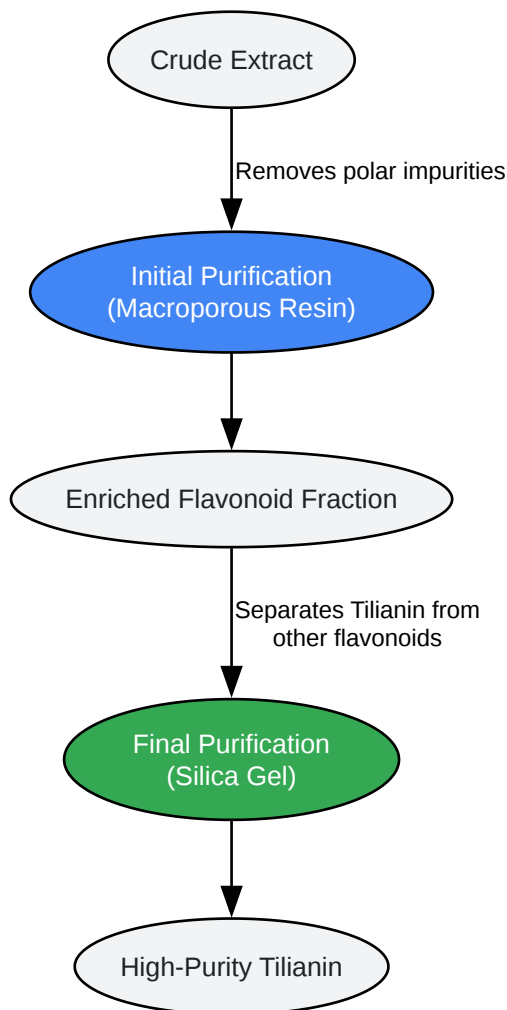
Experimental Workflow for Tilianin Isolation



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Caption: Workflow for the isolation and purification of **Tilianin**.

Logical Relationship of Purification Steps



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Caption: Logical flow of the two-step chromatographic purification.

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